Cas no 1807093-38-4 (Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate)

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate
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- インチ: 1S/C9H8F2INO3/c1-15-4-3-13-7(8(10)11)6(12)5(4)9(14)16-2/h3,8H,1-2H3
- InChIKey: OMRUGLWMAIYKBD-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC=C(C=1C(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024995-250mg |
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate |
1807093-38-4 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029024995-1g |
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate |
1807093-38-4 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029024995-500mg |
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate |
1807093-38-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 |
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate: A Comprehensive Overview
The compound with CAS No. 1807093-38-4, commonly referred to as Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group, an iodo group, and a methoxy group, along with a methyl ester at the 4-position. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and advanced material synthesis.
Recent studies have highlighted the importance of Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological pathways, particularly in the context of cancer treatment. The presence of the iodo group and the methoxy group contributes to its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in oncology. Additionally, the difluoromethyl group introduces unique electronic properties that can influence the molecule's interaction with biological targets, making it a promising candidate for further exploration in drug design.
In terms of synthesis, Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate is typically prepared through multi-step organic reactions involving halogenation, substitution, and esterification processes. The synthesis pathway often involves the use of transition metal catalysts to facilitate key transformations, ensuring high yields and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the final product.
From a materials science perspective, this compound has shown potential as a building block for advanced materials such as organic semiconductors and stimuli-responsive polymers. Its electronic properties, influenced by the electron-withdrawing groups like the methoxy and difluoromethyl substituents, make it suitable for applications in optoelectronics. Recent research has demonstrated its ability to form self-assembled monolayers with tailored electronic properties, opening new avenues for its use in nanotechnology.
Furthermore, Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate has been investigated for its role in catalytic processes. Its structure allows for coordination with metal ions, making it a potential ligand in homogeneous catalysis. This property could be exploited in various industrial applications, including olefin polymerization and cross-coupling reactions.
In conclusion, Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate (CAS No. 1807093-38-4) stands out as a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing modern science and technology.
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